(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone is a heterocyclic compound that features a triazole ring, an azetidine ring, and a naphthalene moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions.
Coupling with Naphthalene Moiety: The final step involves coupling the triazole-azetidine intermediate with a naphthalene derivative using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) catalysts for click chemistry.
Major Products
Oxidation Products: Oxidized derivatives of the triazole and azetidine rings.
Reduction Products: Reduced forms of the triazole and azetidine rings.
Substitution Products: Substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Anticancer Agents: Research indicates that the compound may have anticancer properties, making it a candidate for drug development.
Industry
Comparison with Similar Compounds
Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone .
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone .
Uniqueness
- Structural Features : The presence of both the triazole and azetidine rings, along with the naphthalene moiety, makes this compound unique compared to its analogs .
- Biological Activity : The compound’s specific interactions with molecular targets and its potential applications in medicine and industry highlight its uniqueness .
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-17-8-9-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOGQMZIBZSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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